molecular formula C11H22N2O4S B13748524 1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid

1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid

Cat. No.: B13748524
M. Wt: 278.37 g/mol
InChI Key: LJZOWEDJZWZELQ-UHFFFAOYSA-N
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Description

1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. The reaction conditions often include the use of organic solvents such as acetonitrile or dichloromethane, and the reaction is usually carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications .

Chemical Reactions Analysis

Types of Reactions

1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, sulfides, and various substituted sulfonamides. These products have significant applications in pharmaceuticals and chemical synthesis .

Scientific Research Applications

1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid is unique due to its specific combination of a piperidine ring and a sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H22N2O4S

Molecular Weight

278.37 g/mol

IUPAC Name

1-(pentan-2-ylsulfamoyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C11H22N2O4S/c1-3-4-9(2)12-18(16,17)13-7-5-10(6-8-13)11(14)15/h9-10,12H,3-8H2,1-2H3,(H,14,15)

InChI Key

LJZOWEDJZWZELQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NS(=O)(=O)N1CCC(CC1)C(=O)O

Origin of Product

United States

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